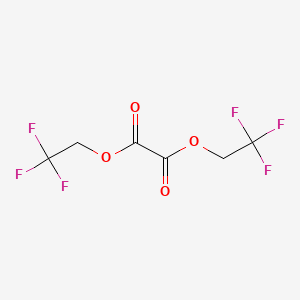

Bis(2,2,2-trifluoroethyl) oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2,2,2-trifluoroethyl) oxalate is a chemical compound with the molecular formula C6H4F6O4 . It has a molecular weight of 254.09 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of Bis(2,2,2-trifluoroethyl) oxalate consists of 6 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 .Physical And Chemical Properties Analysis

Bis(2,2,2-trifluoroethyl) oxalate has a density of 1.5±0.1 g/cm³, a boiling point of 145.5±40.0 °C at 760 mmHg, and a vapor pressure of 4.8±0.3 mmHg at 25°C . It has a molar refractivity of 34.3±0.3 cm³ and a molar volume of 167.3±3.0 cm³ .Applications De Recherche Scientifique

Synthesis of H-Phosphonates

Bis(2,2,2-trifluoroethyl) oxalate is used in a microwave-assisted synthesis of dialkyl and cyclic H-phosphonates . This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .

Electrolyte Additive in Battery Industry

Bis(2,2,2-trifluoroethyl) carbonate, a similar compound, is a highly effective electrolyte additive that is widely used in the battery industry to enhance the performance and stability of lithium-ion batteries .

Flame-retardant Applications

Bis(2,2,2-trifluoroethyl) methylphosphonate, another related compound, is used as a flame retardant . It’s used in various applications including bioanalytical electrochemistry, electroactive materials, electrocatalysis, electrochemical deionization, electrochemical energy generation, conversion and storage, electrochemical engineering, electrosynthesis, environmental monitoring and remediation, interfacial structure and dynamics, natural resources extraction, and surface finishing and protection .

Synthesis of Phosphorous Acid Esters

Bis(2,2,2-trifluoroethyl) phosphite, a related compound, is used in the synthesis of bis(2,2,2-trifluoroethyl phosphorochloridate). It’s also employed as a reagent for the synthesis of mono- and diesters of phosphorous acid .

Safety and Hazards

The safety information for Bis(2,2,2-trifluoroethyl) oxalate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety . It is primarily used in the battery industry as an electrolyte additive . The primary targets of Bis(2,2,2-trifluoroethyl) oxalate are the components of the battery, particularly the electrolyte system .

Mode of Action

Bis(2,2,2-trifluoroethyl) oxalate interacts with the electrolyte system in batteries. It enhances the energy density of the system and forms a durable Solid Electrolyte Interface (SEI) membrane . This interaction results in improved cycle life of the battery .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of hindered aliphatic oxamides . This suggests that Bis(2,2,2-trifluoroethyl) oxalate may influence the pathways involved in the synthesis of these compounds.

Pharmacokinetics

The compound is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It also increases the flash point of the electrolyte, enhancing the safety of the battery .

Result of Action

The addition of Bis(2,2,2-trifluoroethyl) oxalate to conventional electrolyte systems enhances the energy density of the system . It also forms a durable SEI membrane, which improves the cycle life of the battery . Furthermore, it increases the flash point of the electrolyte, making the battery safer .

Action Environment

The action of Bis(2,2,2-trifluoroethyl) oxalate is influenced by environmental factors such as temperature and pressure. The compound is stable under high pressure without decomposition , and its remarkable thermal stability makes it an excellent choice for use in high-temperature applications .

Propriétés

IUPAC Name |

bis(2,2,2-trifluoroethyl) oxalate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYICCKYQCHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,2-trifluoroethyl) oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686197.png)

![tert-butyl (2R,6S)-2,6-dimethyl-4-[(E)-2-nitroethenyl]piperazine-1-carboxylate](/img/structure/B2686205.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2686206.png)

![4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2686207.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2686212.png)

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686216.png)

![2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2686220.png)